4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine
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Overview
Description
4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Similar in structure but with different substituents on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents and biological activities.
Uniqueness: 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and piperidinyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
4,6-dimethyl-2-piperidin-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C11H18N4/c1-8-10(12)9(2)14-11(13-8)15-6-4-3-5-7-15/h3-7,12H2,1-2H3 |
InChI Key |
UWOOPCHUYLDMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCCC2)C)N |
Origin of Product |
United States |
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